2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile
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Overview
Description
2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile is a complex organic compound with the molecular formula C23H20N4O4S2 and a molecular weight of 480.56 g/mol . This compound is notable for its intricate structure, which includes a methoxybenzyl group, an indolinone core, and a thiomorpholinosulfonyl moiety. It is primarily used in biochemical research, particularly in the study of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile typically involves multiple steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: This step involves the alkylation of the indolinone core with a methoxybenzyl halide in the presence of a base such as potassium carbonate.
Attachment of the Thiomorpholinosulfonyl Group: The thiomorpholinosulfonyl group is introduced via a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with a sulfonyl chloride in the presence of a base.
Formation of the Malononitrile Moiety: The final step involves the condensation of the modified indolinone with malononitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indolinone core, potentially converting the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of alcohol derivatives of the indolinone core.
Substitution: Various substituted thiomorpholinosulfonyl derivatives.
Scientific Research Applications
2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific protein sites.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The indolinone core is known to inhibit certain kinases, which are enzymes involved in signal transduction pathways. The thiomorpholinosulfonyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methoxybenzyl)-2-oxoindolin-3-ylidene]malononitrile: Lacks the thiomorpholinosulfonyl group, resulting in different biological activity.
2-[(4-Methoxybenzyl)-2-oxo-5-(morpholinosulfonyl)indolin-3-ylidene]malononitrile: Contains a morpholine ring instead of a thiomorpholine ring, affecting its chemical reactivity and biological properties.
Uniqueness
The presence of the thiomorpholinosulfonyl group in 2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile imparts unique chemical and biological properties, such as enhanced binding affinity to certain proteins and increased stability under physiological conditions. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]-2-oxo-5-thiomorpholin-4-ylsulfonylindol-3-ylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S2/c1-31-18-4-2-16(3-5-18)15-27-21-7-6-19(33(29,30)26-8-10-32-11-9-26)12-20(21)22(23(27)28)17(13-24)14-25/h2-7,12H,8-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEKKDMABQLVBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCSCC4)C(=C(C#N)C#N)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655220 |
Source
|
Record name | {1-[(4-Methoxyphenyl)methyl]-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene}propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1144853-59-7 |
Source
|
Record name | {1-[(4-Methoxyphenyl)methyl]-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene}propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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